![molecular formula C22H16Cl4N2O2 B4540044 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4540044.png)
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide
Description
The compound "3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide" belongs to a class of chemicals that are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. Research in this area often focuses on the synthesis of novel compounds, analysis of their molecular structures, understanding their chemical and physical properties, and exploring their chemical reactions.
Synthesis Analysis
Synthesis of compounds similar to the one of interest typically involves multistep organic reactions, including acylation, amide formation, and halogenation. For example, efficient procedures for the synthesis of N-substituted benzamides have been reported, showcasing the importance of selecting appropriate starting materials and reaction conditions to achieve high yields of the desired products (Guirado et al., 2002).
Molecular Structure Analysis
The molecular structure of chemically related compounds can be characterized using X-ray diffraction, spectroscopy (NMR, IR), and computational methods like DFT calculations. Such analyses provide insights into the arrangement of atoms within the molecule, molecular conformations, and the nature of intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Saeed et al., 2020).
properties
IUPAC Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl4N2O2/c23-14-6-7-16(18(25)11-14)22(30)28-20-17(10-15(24)12-19(20)26)21(29)27-9-8-13-4-2-1-3-5-13/h1-7,10-12H,8-9H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWCLFAIVTXMKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-phenylethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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